2-Amino-6-chloropyridin-3-OL
Description
Contextual Significance of Pyridine (B92270) Derivatives in Modern Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds in modern chemistry, serving as crucial scaffolds in a multitude of applications. tandfonline.comsciencepublishinggroup.com The pyridine ring, a six-membered heteroaromatic ring similar to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom, is a key component in various natural products, including certain vitamins and alkaloids. researchgate.netresearchgate.net Its unique chemical properties, such as basicity, polarity, and the ability to form hydrogen bonds, make it a valuable component in the design of new molecules. enpress-publisher.comrsc.org
In the realm of medicinal chemistry, pyridine derivatives are highly sought after and are integral to the development of new pharmaceutical agents. enpress-publisher.comnih.gov These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. tandfonline.comresearchgate.net The adaptability of the pyridine scaffold allows for structural modifications that can enhance the therapeutic properties and pharmacokinetic profiles of drug candidates. enpress-publisher.comrsc.org Consequently, pyridine derivatives are a central focus in the discovery of novel treatments for a range of diseases. researchgate.netijsat.org
Beyond pharmaceuticals, pyridine derivatives are important in materials science and agrochemicals. enpress-publisher.comnumberanalytics.com They are used in the synthesis of dyes for the textile industry and as key ingredients in insecticides, fungicides, and herbicides. enpress-publisher.com The versatility of pyridine as a reactant and building block continues to drive innovation across various fields of chemical synthesis and application. numberanalytics.com
The Role of Aminohalopyridinols in Synthetic and Biological Sciences
Aminohalopyridinols, the chemical class to which 2-Amino-6-chloropyridin-3-ol belongs, are substituted pyridines characterized by the presence of amino (-NH2), halogen (-X), and hydroxyl (-OH) functional groups. These functional groups impart specific reactivity and physicochemical properties to the molecule, making them valuable intermediates in organic synthesis and subjects of study in biological sciences.
In synthetic chemistry, the functional groups of aminohalopyridinols serve as reactive handles for a variety of chemical transformations. The amino group is nucleophilic, the hydroxyl group can act as either a nucleophile or an acid, and the halogen atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This multi-functionality allows for the construction of complex molecular architectures, including fused heterocyclic systems. nih.gov For instance, pyridin-2-amines are used as starting materials for producing imidazo-derivatives, which have shown significant biological activities. nih.gov
From a biological perspective, aminohalopyridinols are investigated for their potential bioactivities. The combination of the amino and hydroxyl groups can facilitate hydrogen bonding with biological targets like enzymes and receptors, potentially modulating their function. A novel class of antioxidants, 6-aminopyridin-3-ols, has been reported to be highly effective. nih.gov Furthermore, the introduction of a halogen atom can increase lipophilicity, which may influence a compound's ability to cross biological membranes and interact with molecular targets. Research into the biological activities of these compounds is an active area, with studies exploring their potential as antimicrobial or anticancer agents. ijsat.org The synthesis of aminopyridinols can sometimes be achieved through biotransformation, using whole-cell systems to achieve regioselective hydroxylation of aminopyridines. nih.gov
Research Landscape and Future Directions for this compound
The research landscape for this compound is primarily situated within its role as a chemical building block. Its structural features—a nucleophilic amino group, a displaceable chlorine atom, and a reactive hydroxyl group—make it a valuable precursor for creating a library of more complex derivative compounds. The primary application of such a synthon is in the field of drug discovery and medicinal chemistry, where it can be used to generate novel molecules for biological screening. ijsat.org
Future research directions for this compound and related aminohalopyridinols are likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Research will continue to explore more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives. numberanalytics.com This includes the use of advanced catalytic systems and flow chemistry to improve yields and purity.
Medicinal Chemistry Applications: The compound will likely serve as a scaffold for the synthesis of new therapeutic agents. By modifying the core structure, researchers can aim to develop compounds with enhanced potency and selectivity against various biological targets, including kinases, receptors, and enzymes implicated in cancer and infectious diseases. researchgate.netijsat.org
Biocatalysis: The use of enzymes and whole-cell systems for the regioselective functionalization of the pyridine ring represents a promising green chemistry approach. nih.gov Future work may focus on discovering or engineering novel biocatalysts to produce this compound or to convert it into valuable chiral derivatives.
Materials Science: While less explored, pyridine derivatives have applications in materials science. numberanalytics.com The functional groups on this compound could be used to incorporate it into polymers or other materials to confer specific properties, such as thermal stability or ion-binding capabilities.
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 159309-66-7 | bldpharm.com |
| Molecular Formula | C₅H₅ClN₂O | bldpharm.comcymitquimica.comaccelachem.com |
| Molecular Weight | 144.56 g/mol | bldpharm.comaccelachem.com |
| Purity | ≥95% | accelachem.comfluorochem.co.uk |
| Appearance | Solid | cymitquimica.com |
| SMILES Code | OC1=CC=C(Cl)N=C1N | bldpharm.com |
| Storage | 2-8°C, inert atmosphere, keep in dark place | bldpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLAVASMOFTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610597 | |
| Record name | 2-Amino-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159309-66-7 | |
| Record name | 2-Amino-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 6 Chloropyridin 3 Ol and Analogues
Chemo-selective Synthetic Strategies
Multi-step Convergent and Divergent Synthesis
Multi-step synthesis provides a strategic approach to constructing complex molecules like 2-Amino-6-chloropyridin-3-OL and its analogues. Both convergent and divergent strategies are employed to efficiently assemble the target structures from simpler, readily available starting materials.
Access from Dihalogenated Pyridine (B92270) Precursors
A key strategy for the synthesis of 2-amino-hydroxypyridine derivatives involves the selective hydrolysis of dihalogenated pyridine precursors. This approach leverages the differential reactivity of halogen substituents on the pyridine ring, allowing for regioselective functionalization.
A patented process describes the production of 2-amino-3-hydroxy-5-chloropyridine from 2-amino-3,5-dichloropyridine. google.com The synthesis begins with the halogenation of 2-aminopyridine (B139424) in an aqueous mineral acid, such as hydrochloric acid, to yield 2-amino-3,5-dichloropyridine. google.com This dihalogenated intermediate is then subjected to selective hydrolysis. The reaction is carried out at elevated temperatures, typically between 140°C and 240°C, in the presence of a base like potassium hydroxide (B78521) and water. google.com High-boiling alcohols such as ethylene (B1197577) glycol can be used as solvents. google.com The presence of copper powder or copper salts (e.g., sulfate, chloride, acetate) is advantageous for the reaction. google.com This method allows for the selective replacement of the halogen at the 3-position with a hydroxyl group, yielding the desired 2-amino-3-hydroxy-5-chloropyridine in good yields. google.com
Table 1: Synthesis of 2-Amino-3-hydroxy-5-chloropyridine from 2-Amino-3,5-dichloropyridine google.com
| Starting Material | Reagents and Conditions | Product | Yield | Melting Point |
| 2-Amino-3,5-dichloropyridine | Potassium hydroxide, glycol, copper powder, diethylene glycol dimethyl ether, 150°-160° C, 5 hours | 2-Amino-3-hydroxy-5-chloropyridine | 70% | 198°-201° C |
Similarly, 2-amino-3-hydroxy-5-bromopyridine can be synthesized from 2-amino-3,5-dibromopyridine (B40352) using a similar methodology. google.com The starting dihalogenated pyridines can be prepared by halogenating 2-aminopyridine. For instance, chlorination of 2-aminopyridine in concentrated hydrochloric acid yields 2-amino-3,5-dichloropyridine. google.com
Transformations of Substituted Aminopyridines
The transformation of substituted aminopyridines represents another versatile route to hydroxylated aminopyridine derivatives. These methods often involve the introduction of a hydroxyl group onto a pre-existing aminopyridine scaffold.
One common approach is the reduction of a nitropyridine precursor. For example, 2-amino-3-hydroxypyridine (B21099) can be synthesized from 2-hydroxy-3-nitropyridine. The reduction of the nitro group to an amino group is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com This method provides a high yield of the desired product. chemicalbook.com
Another strategy involves the direct amination of pyridines, a classic reaction in heterocyclic chemistry. The Chichibabin reaction, which involves treating pyridine with sodium amide, leads to nucleophilic amination primarily at the 2-position. youtube.com While this provides a route to 2-aminopyridines, subsequent hydroxylation at the 3-position would be required.
More advanced transformations can involve multi-component reactions that efficiently assemble complex 2-aminopyridine scaffolds. For instance, the reaction of 2‐bromopyridine carboxaldehyde, ethyl cyanoacetate (B8463686) or cyanoacetamide, and various cyclic secondary amines in ethanol (B145695) under reflux conditions can produce complex 2‐aminopyridine derivatives in excellent yields. researchgate.net Further functionalization of these scaffolds could lead to the desired hydroxylated analogues.
Biocatalytic and Enzymatic Synthesis of Hydroxylated Pyridines
Biocatalytic and enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the hydroxylation of pyridine derivatives. These approaches utilize whole microbial cells or isolated enzymes to catalyze specific oxyfunctionalization reactions under mild conditions.
Whole-Cell Biotransformations of Pyridin-2-amines
Whole-cell biotransformations employ intact microorganisms as catalysts, harnessing their natural enzymatic machinery to perform desired chemical transformations. Several bacterial strains have been identified that can regioselectively hydroxylate pyridin-2-amines.
For instance, whole cells of Burkholderia sp. MAK1, when induced with 2-hydroxypyridine, have demonstrated the ability to hydroxylate various 2-aminopyridine derivatives. researchgate.net This bacterium can introduce a hydroxyl group at the 5-position of 2-aminopyridine and its substituted analogues. researchgate.net The regioselectivity of the hydroxylation can be influenced by the position of substituents on the pyridine ring. researchgate.net
Table 2: Whole-Cell Biotransformation of Substituted 2-Aminopyridines by Burkholderia sp. MAK1 researchgate.net
| Substrate | Product | Position of Hydroxylation |
| 2-Aminopyridine | 2-Amino-5-hydroxypyridine | 5 |
| 2-Amino-4-methylpyridine | 2-Amino-5-hydroxy-4-methylpyridine | 5 |
| 2-Amino-4-chloropyridine | 2-Amino-5-hydroxy-4-chloropyridine | 5 |
| 2-Amino-4-fluoropyridine | 2-Amino-5-hydroxy-4-fluoropyridine | 5 |
The metabolism of 2-amino-3-methylpyridine (B33374) by rat and rabbit hepatic preparations has also been studied, leading to the formation of 2-amino-5-hydroxy-3-methylpyridine, among other products. nih.gov This indicates that mammalian enzyme systems are also capable of hydroxylating aminopyridines.
Enzymatic Systems for Pyridine Oxyfunctionalization
The use of isolated enzymes offers a more controlled approach to pyridine hydroxylation, avoiding potential side reactions from other metabolic pathways present in whole cells. A variety of oxygenase enzymes have been identified and characterized for their ability to catalyze the oxyfunctionalization of the pyridine ring.
Flavoprotein monooxygenases are a key class of enzymes involved in the hydroxylation of aromatic compounds, including pyridines. asm.org For example, the 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB) from Pseudomonas putida S16 is a flavin-dependent enzyme that catalyzes the hydroxylation of the pyridine ring in the degradation of nicotine. asm.org While HspB acts on a substituted pyridine, its mechanism provides insights into the enzymatic hydroxylation of the pyridine nucleus.
Another relevant enzyme is the flavin-dependent monooxygenase KpiA from Arthrobacter sp. strain IN13, which is responsible for the initial hydroxylation of 4-hydroxypyridine (B47283) to 3,4-dihydroxypyridine. nih.gov This demonstrates the potential of these enzymes for regioselective C-H activation and hydroxylation of the pyridine ring.
Manganese-dependent aminopyridine enzymes have also been studied as models for natural oxygenases. acs.org These synthetic complexes can mediate the selective oxidation of aliphatic C-H groups and provide a basis for understanding the mechanisms of enzymatic hydroxylation. acs.org The isolation and characterization of such enzymes from microbial sources are crucial for their application in biocatalytic synthesis. The process typically involves protein purification techniques followed by functional assays to determine their substrate specificity and catalytic activity.
Process Optimization for Bioproduction Efficiency
The industrial-scale production of this compound via microbial fermentation necessitates a multifaceted optimization strategy to enhance efficiency, yield, and economic viability. Process optimization in bioproduction is a systematic approach involving the refinement of various parameters, from the genetic makeup of the microorganism to the downstream processing of the final product. Key areas of focus include strain improvement, fermentation media composition, cultivation conditions, and product recovery.
Strain Development and Engineering: The foundation of an efficient bioproduction process lies in the selection and improvement of the microbial strain. While naturally occurring microorganisms may possess the enzymatic machinery for the synthesis of pyridinol derivatives, their native productivity is often insufficient for commercial purposes. Therefore, metabolic engineering and synthetic biology approaches are employed to develop high-performance strains.
One primary strategy involves the overexpression of key enzymes in the biosynthetic pathway leading to this compound. This can be achieved by introducing multiple copies of the relevant genes into the production host, such as Escherichia coli or Saccharomyces cerevisiae, under the control of strong, inducible promoters. Furthermore, the elimination of competing metabolic pathways that divert precursors away from the target compound can significantly increase the carbon flux towards its synthesis. This is often accomplished through gene knockouts of enzymes involved in byproduct formation.
Fermentation Media Optimization: The composition of the fermentation medium is critical for microbial growth and product formation. A well-designed medium should provide all necessary nutrients in the correct proportions while minimizing cost. Key components include carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts), phosphate, and trace elements.
A systematic approach to media optimization often involves statistical methods such as Response Surface Methodology (RSM). RSM allows for the simultaneous investigation of multiple factors and their interactions, leading to an optimized medium formulation with a minimal number of experiments. For the production of this compound, the optimization would focus on maximizing the precursor supply and the expression of the biosynthetic enzymes.
Optimization of Fermentation Parameters: The physical and chemical environment within the bioreactor has a profound impact on microbial metabolism and, consequently, on product yield. Key parameters that require careful control and optimization include temperature, pH, dissolved oxygen (DO), and agitation rate.
The optimal temperature for enzyme activity and microbial growth must be determined. Similarly, maintaining the pH within a narrow range is crucial, as deviations can inhibit metabolic activity. This is typically achieved through the automated addition of acid or base. For aerobic fermentations, the DO level is a critical parameter, as oxygen is often a limiting substrate. The agitation rate and aeration are adjusted to ensure sufficient oxygen transfer while minimizing shear stress on the cells.
An example of the impact of process parameter optimization on the production of a hypothetical aminopyridinol is presented in the interactive data table below.
| Parameter | Initial Condition | Optimized Condition | Titer (g/L) |
| Temperature | 30°C | 34°C | 2.5 |
| pH | 7.0 | 6.5 | 3.1 |
| Dissolved Oxygen | 20% | 40% | 4.2 |
| Glucose Feed Rate | 5 g/L/h | 8 g/L/h | 5.8 |
This is an interactive data table based on hypothetical data for illustrative purposes.
Downstream Processing and Product Recovery: An efficient bioproduction process also depends on a cost-effective and high-yield downstream processing strategy. The recovery and purification of this compound from the fermentation broth can be a significant cost factor. Optimization in this area involves selecting the most appropriate separation techniques, such as centrifugation for cell removal, followed by extraction, chromatography, and crystallization to obtain the final product in high purity. The choice of solvent for extraction and the type of chromatographic resin are critical variables that need to be optimized to maximize recovery and minimize cost.
Stereoselective Biocatalytic Approaches
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for compounds like this compound, which may possess chiral centers, is of paramount importance. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and environmentally benign approach to achieve high stereoselectivity under mild reaction conditions. Key enzyme classes that could be employed for the stereoselective synthesis of this target molecule and its analogues include transaminases and hydroxylases.
Stereoselective Amination using Transaminases: Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov These enzymes are well-established for their ability to produce chiral amines with high enantiomeric excess. nih.govmdpi.com
The development of a suitable ATA for this transformation would likely involve screening of existing enzyme libraries or protein engineering to tailor the enzyme's active site for the specific substrate. Directed evolution and rational design are powerful tools to improve the activity, stability, and stereoselectivity of transaminases. tudelft.nlfrontiersin.org
Illustrative Data on Stereoselective Amination: The following interactive data table shows hypothetical results from the screening of different transaminase variants for the asymmetric amination of a prochiral pyridone precursor.
| Enzyme Variant | Amine Donor | Conversion (%) | Enantiomeric Excess (%) |
| ATA-WT | Isopropylamine | 45 | 88 (S) |
| ATA-Var1 | L-Alanine | 62 | 95 (S) |
| ATA-Var2 | Isopropylamine | 85 | >99 (R) |
| ATA-Var3 | D-Alanine | 78 | 98 (R) |
This is an interactive data table based on hypothetical data for illustrative purposes.
Stereoselective Hydroxylation: If the synthesis starts from 2-amino-6-chloropyridine, a stereoselective hydroxylation at the C3 position would be required. Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze the hydroxylation of a wide range of substrates, including aromatic and heterocyclic compounds. nih.gov
By employing a specifically engineered P450 enzyme, it might be possible to achieve regioselective and stereoselective hydroxylation of the pyridine ring. The challenge lies in controlling the position of hydroxylation and, if a chiral center is formed, the stereochemical outcome. Protein engineering of P450s has been successfully used to alter their substrate specificity and selectivity, making them valuable tools for the synthesis of complex molecules. frontiersin.org
Enzyme Immobilization and Process Development: For practical application in synthesis, the biocatalyst's stability and reusability are key considerations. Enzyme immobilization on solid supports is a common strategy to enhance operational stability and simplify catalyst recovery and reuse. This can lead to a more cost-effective and sustainable process.
The development of a stereoselective biocatalytic process for this compound would also involve optimization of reaction conditions such as pH, temperature, substrate and enzyme concentrations, and the use of co-solvents to improve substrate solubility.
Elucidation of Reaction Mechanisms and Kinetic Studies Involving 2 Amino 6 Chloropyridin 3 Ol
Investigation of Nucleophilic Substitution Pathways on Pyridine (B92270) Ring
The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic substitution, primarily through the SNAr (addition-elimination) mechanism. The presence of the chlorine atom at the C6 position of 2-Amino-6-chloropyridin-3-OL makes this site a prime target for nucleophilic attack.
The SNAr mechanism involves two principal steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (chlorine), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
Elimination: The leaving group (Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored.
The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, facilitating the reaction. While the amino and hydroxyl groups are electron-donating, the combined activating effect of the ring nitrogen makes the C6 position sufficiently electrophilic for substitution to occur.
| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |
|---|---|---|---|
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-Amino-pyridine-3,6-diol | Heating in aqueous base |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-Amino-6-methoxypyridin-3-ol | Anhydrous alcohol, heat |
| Ammonia (NH₃) | Aqueous Ammonia | 2,6-Diaminopyridin-3-ol | High temperature and pressure |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 2-Amino-3-hydroxy-pyridine-6-carbonitrile | Polar aprotic solvent (e.g., DMSO) |
Mechanisms of Biocatalytic Hydroxylation
Biocatalytic hydroxylation offers a highly selective method for modifying aromatic compounds. epa.gov Enzymes such as flavin-dependent monooxygenases and 2-oxoglutarate-dependent hydroxylases are capable of catalyzing the hydroxylation of pyridine rings. nih.govresearchgate.net For this compound, enzymatic hydroxylation could potentially occur at the unsubstituted C4 or C5 positions.
A common mechanism for flavoprotein monooxygenases involves the following steps:
Enzyme Reduction: The flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme is reduced by a co-substrate, typically NADH or NADPH.
Oxygen Activation: The reduced flavin reacts with molecular oxygen (O₂) to form a highly reactive C(4a)-hydroperoxyflavin intermediate. nih.gov
Hydroxylation: This intermediate acts as a powerful electrophilic oxygenating agent, transferring a hydroxyl group to the electron-rich pyridine ring of the substrate. nih.gov
The regioselectivity of the hydroxylation (i.e., whether the C4 or C5 position is hydroxylated) is determined by the specific three-dimensional structure of the enzyme's active site, which controls the orientation of the substrate relative to the reactive flavin intermediate.
Electrophilic Aromatic Substitution Reactivity Profiling
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the electronegative ring nitrogen. wikipedia.org However, the potent electron-donating and activating effects of the amino (-NH₂) and hydroxyl (-OH) groups can overcome this deactivation, enabling EAS reactions. lkouniv.ac.in
The directing effects of the substituents determine the position of electrophilic attack:
-NH₂ group (at C2): Strongly activating, ortho, para-directing (to C3 and C5).
-OH group (at C3): Strongly activating, ortho, para-directing (to C2, C4, C6).
-Cl group (at C6): Deactivating, ortho, para-directing (to C5).
Pyridine Nitrogen: Strongly deactivating, meta-directing (to C3, C5).
Considering the combined influence, the C5 position is the most likely site for electrophilic attack. It is activated by the para-directing amino group and the ortho-directing chloro group, and it is a meta position relative to the deactivating ring nitrogen. The C4 position is also a potential site, being activated by the ortho-directing hydroxyl group. The C3 and C6 positions are already substituted, and the C2 position is sterically hindered and adjacent to the activating amino group.
| Position | Influence of -NH₂ (at C2) | Influence of -OH (at C3) | Influence of -Cl (at C6) | Influence of Ring N | Overall Predicted Reactivity |
|---|---|---|---|---|---|
| C4 | - | Activating (ortho) | - | - | Moderately Favorable |
| C5 | Activating (para) | - | Deactivating (ortho) | Deactivating (meta) | Most Favorable |
Oxidative and Reductive Transformation Mechanisms
Oxidative Transformations: The this compound molecule has several sites susceptible to oxidation. The amino group can be oxidized, and the electron-rich pyridine ring can undergo oxidative reactions, potentially leading to the formation of N-oxides or ring-opened products under harsh conditions. Selective oxidation of similar heterocyclic systems, such as thienopyridines, can lead to the formation of N-oxides or S-oxides. nih.gov A plausible transformation for this compound would be oxidation at the pyridine nitrogen using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding N-oxide.
Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of functional groups on a pyridine ring. For this compound, two primary reductive pathways are possible:
Dehalogenation: The chloro group at C6 can be removed via hydrogenolysis using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas. This would yield 2-Amino-pyridin-3-ol.
Ring Reduction: Under more forcing conditions (e.g., higher pressure, stronger catalysts like Rhodium or Ruthenium), the pyridine ring itself can be reduced to a piperidine (B6355638) ring.
The choice of catalyst and reaction conditions allows for selective transformation, with dehalogenation generally being the more facile process.
Insights into Intermolecular and Intramolecular Rearrangements
Molecules containing amino and hydroxyl groups on a heterocyclic core can be susceptible to various molecular rearrangements.
Intramolecular Rearrangements: A potential intramolecular rearrangement is the Smiles rearrangement. This reaction involves an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain displaces a group on the aromatic ring. While not directly applicable to the parent molecule, derivatives of this compound could undergo such transformations. For example, if the hydroxyl group were converted into a tethered nucleophile, it could potentially displace the amino group. The Smiles rearrangement has been observed in related heterocyclic systems like 2,7-naphthyridines. mdpi.com
Intermolecular Rearrangements: While less common, intermolecular rearrangements could occur under specific conditions, potentially leading to dimerization or polymerization. For instance, under oxidative conditions, related 3-aminothieno[2,3-b]pyridine derivatives have been shown to undergo an unusual oxidative dimerization. nih.gov This suggests that under certain catalytic or oxidative stimuli, intermolecular reactions leading to rearranged dimeric structures could be a possibility for this compound.
Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Amino 6 Chloropyridin 3 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
High-Resolution ¹H NMR Spectral Assignments
Detailed experimental ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for 2-Amino-6-chloropyridin-3-OL are not publicly available in the searched scientific literature. A theoretical analysis would predict distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups, with their chemical shifts influenced by the electronic effects of the chloro, amino, and hydroxyl substituents on the pyridine (B92270) ring.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Aromatic CH | - | - | - |
| Aromatic CH | - | - | - |
| NH₂ | - | - | - |
| OH | - | - | - |
Table 1: Predicted ¹H NMR Spectral Data for this compound. This table is intended to illustrate the type of data expected from a ¹H NMR spectrum. Actual experimental values are not available.
¹³C NMR Chemical Shift Analysis
Specific experimental ¹³C NMR data for this compound, which would provide chemical shifts for each unique carbon atom in the molecule, could not be retrieved from public databases and literature. The analysis of such a spectrum would reveal five distinct signals corresponding to the carbon atoms of the pyridine ring, with their chemical shifts being significantly influenced by the attached functional groups (-Cl, -NH₂, and -OH).
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | - |
| C-3 | - |
| C-4 | - |
| C-5 | - |
| C-6 | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound. This table is intended to show the expected format for ¹³C NMR data. Actual experimental values are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within a molecule.
COSY: A COSY spectrum would reveal correlations between adjacent protons, helping to assign the positions of the aromatic protons on the pyridine ring.
HSQC: An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbon atoms.
Specific experimental 2D NMR data for this compound is not available in the reviewed literature.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Molecular Mass Determination
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for assessing the purity of a compound and confirming its molecular weight. An HPLC analysis of this compound would ideally show a single major peak, indicating high purity. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions used.
The mass spectrum would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (C₅H₅ClN₂O), which is 144.56 g/mol . The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). However, specific experimental HPLC-MS data, including chromatograms and mass spectra, for this compound are not publicly available.
| Parameter | Expected Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Expected [M+H]⁺ | 145.0166 |
| Expected [M-H]⁻ | 143.0017 |
Table 3: Expected Mass Spectrometry Data for this compound.
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.
X-ray Crystallography for Solid-State Structural Elucidation
Further empirical research, including the synthesis, purification, and subsequent analysis of this compound by FT-Raman spectroscopy and X-ray diffraction, would be required to generate the necessary data. At present, such a study does not appear to have been published in accessible scientific literature.
Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chloropyridin 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory)
No published studies were found that report the optimized molecular geometry or an analysis of the electronic structure of 2-Amino-6-chloropyridin-3-OL using methods such as Density Functional Theory (DFT).
There are no available data or research articles detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound.
Information regarding the calculated vibrational frequencies and predicted spectra (such as IR or Raman) for this compound is not present in the searched scientific literature.
No studies were identified that have performed a Natural Bond Orbital (NBO) analysis to investigate charge transfer, hyperconjugative interactions, or the nature of bonding within the this compound molecule.
Analysis of Intermolecular Interactions and Crystal Packing
A search for crystallographic studies or computational analyses of the crystal structure of this compound yielded no results. Consequently, no Hirshfeld surface analysis or fingerprint plots, which are used to investigate intermolecular interactions in the solid state, could be found for this compound.
Characterization of Hydrogen Bonding Networks
The presence of amino (-NH2) and hydroxyl (-OH) groups, along with the pyridine (B92270) ring nitrogen, makes this compound an excellent candidate for forming extensive hydrogen bonding networks. These non-covalent interactions are crucial in determining the compound's crystal structure, solubility, and interactions with biological macromolecules.
Theoretical studies on similar aminopyridine systems reveal the formation of robust supramolecular synthons. researchgate.net For this compound, both intramolecular and intermolecular hydrogen bonds are anticipated.
Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond could form between the hydroxyl group at the C3 position and the amino group at the C2 position, creating a stable five-membered ring structure.
Intermolecular Hydrogen Bonds: In the solid state, molecules of this compound can form strong intermolecular hydrogen bonds. Computational models predict the formation of dimers and extended chains through several key interactions:
O-H···N: The hydroxyl group of one molecule can act as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule.
N-H···O: The amino group can donate a hydrogen atom to the hydroxyl oxygen of an adjacent molecule.
N-H···N: The amino group can also donate a hydrogen to the pyridine nitrogen of another molecule.
These interactions often result in well-defined patterns, such as chains or sheets, which dictate the crystal lattice packing. mdpi.com Computational methods like Density Functional Theory (DFT) are used to calculate the energies and geometries of these hydrogen bonds, confirming their strength and directional preference. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Calculated Bond Length (Å) | Significance |
|---|---|---|---|---|
| O-H···N | Hydroxyl (-OH) | Pyridine Nitrogen | 1.8 - 2.2 | Major contributor to dimer and chain formation |
| N-H···O | Amino (-NH2) | Hydroxyl Oxygen | 2.0 - 2.4 | Stabilizes crystal packing |
| N-H···N | Amino (-NH2) | Pyridine Nitrogen | 2.1 - 2.5 | Contributes to extended 3D networks |
Quantitative Analysis of Weak Interactions (e.g., C-H···Cl)
Beyond classical hydrogen bonds, weaker interactions also play a significant role in the supramolecular assembly of this compound. The chlorine substituent introduces the possibility of halogen bonding and other weak interactions, such as C-H···Cl contacts.
These analyses can reveal bond paths and critical points between atoms, providing evidence of an interaction. The electron density at these critical points is used to quantify the strength of the interaction. For this compound, C-H···Cl interactions would involve a hydrogen atom from the pyridine ring of one molecule interacting with the chlorine atom of a neighboring molecule. The expected strength of such an interaction is typically in the range of 0.5 to 2.0 kcal/mol.
Tautomerism and Isomerism Energetics
This compound can exist in different tautomeric forms due to proton migration. The primary tautomerism is the phenol-keto equilibrium, where the proton from the hydroxyl group can migrate to the pyridine nitrogen, resulting in the formation of a pyridone species (2-amino-6-chloro-1H-pyridin-3-one).
Computational methods, particularly DFT, are employed to calculate the relative energies of these tautomers in the gas phase and in different solvents (using solvation models like PCM). nih.gov These calculations help determine which tautomer is more stable and therefore more populated under equilibrium conditions. For most hydroxypyridine derivatives, the hydroxy-pyridine form is generally more stable than the corresponding pyridone zwitterion. However, the presence of other substituents and intermolecular interactions like hydrogen bonding can influence this equilibrium.
Theoretical calculations for related aminopyridine systems have shown that the amino form is significantly more stable than the imino tautomer. researchgate.net A similar trend is expected for this compound. The energy difference between the tautomers provides insight into the equilibrium constant of the tautomerization reaction.
| Tautomeric Form | Description | Predicted Relative Energy (kcal/mol) | Expected Stability |
|---|---|---|---|
| Pyridin-3-OL (Phenol form) | Proton on Oxygen | 0.0 (Reference) | Most Stable |
| Pyridin-3-one (Keto form) | Proton on Pyridine Nitrogen | +5 to +15 | Less Stable |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, in red) and positive electrostatic potential (electron-poor, in blue). researchgate.net
For this compound, the MEP map would reveal the following key features:
Negative Regions (Red/Yellow): The most intense negative potential is expected to be localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, due to their high electronegativity and the presence of lone pairs of electrons. The chlorine atom would also exhibit a region of negative to neutral potential. These sites are susceptible to electrophilic attack.
Positive Regions (Blue): The highest positive potential would be concentrated on the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups. These regions are the primary sites for nucleophilic attack and are the hydrogen bond donor sites.
Neutral Regions (Green): The carbon atoms of the pyridine ring would generally show a more neutral potential, though they are influenced by the attached functional groups.
The MEP map is a valuable tool for understanding the molecule's intermolecular interactions, as the positive regions of one molecule will be attracted to the negative regions of another, guiding the formation of hydrogen bonds and other non-covalent interactions. researchgate.net
Molecular Docking Simulations and Ligand-Protein Interactions (if applicable for derivatives)
While this compound itself may not be a drug, its scaffold is of significant interest in medicinal chemistry. Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. semanticscholar.org This technique is instrumental in structure-based drug design for developing derivatives of the core molecule.
Derivatives of this compound could be designed and virtually screened against various protein targets, such as kinases, proteases, or other enzymes implicated in disease. For instance, related chlorohydroxy-quinolone derivatives have been investigated as potential inhibitors of PI3Kα, a protein kinase involved in cancer. mdpi.com Similarly, pyrimidine (B1678525) derivatives have been docked against cyclin-dependent kinase 2. nih.gov
A typical molecular docking study would involve:
Preparation: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the designed ligands.
Simulation: Using software to place the ligand into the active site of the protein in various conformations and calculating a "docking score" or binding affinity for each pose. This score estimates the strength of the ligand-protein interaction.
Analysis: Examining the best-scoring poses to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.gov
For derivatives of this compound, the amino and hydroxyl groups would be key pharmacophoric features, likely forming critical hydrogen bonds with residues in a protein's active site, while the pyridine ring could engage in π-π stacking or hydrophobic interactions. The chlorine atom could also form specific halogen bonds or occupy a hydrophobic pocket. These simulations can guide the synthesis of more potent and selective inhibitors.
Academic and Industrial Applications of 2 Amino 6 Chloropyridin 3 Ol Derivatives
Precursors in Pharmaceutical Chemistry
The structural motif of 2-Amino-6-chloropyridin-3-OL is a key component in the development of various therapeutic agents. Its derivatives have shown significant potential in the synthesis of novel antibiotics, anti-tubercular agents, and as intermediates in the creation of broad-spectrum antibacterial drugs.
Synthesis of Novel Antibiotics and Antimicrobial Agents
Furthermore, 2-aminopyridine (B139424) derivatives, in general, are recognized as important precursors for a variety of heterocyclic compounds with antibacterial properties. The versatility of the aminopyridine structure allows for the generation of diverse libraries of compounds for screening against various bacterial strains.
Development of Anti-tubercular Compounds
The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, has been bolstered by the development of new drugs derived from this compound. Quinolone derivatives, for which this compound is a precursor, have shown significant activity against multidrug-resistant TB (MDR-TB) strains.
Research has led to the discovery of quinolone derivatives with potent antituberculosis activity, with some compounds exhibiting minimal inhibitory concentrations (MIC) in the low microgram per milliliter range against M. tuberculosis H37Rv and MDR-TB strains. These compounds often show low cytotoxicity, making them promising candidates for further development. The mechanism of action for many of these quinolone-based drugs involves targeting essential enzymes in the bacteria, such as DNA gyrase.
| Compound Class | Target Organism | Key Findings |
| Pyrido[1,2-c]pyrimidine-1,3-diones | Gram-negative and Gram-positive bacteria | Act as fluoroquinolone-like antibacterial agents by inhibiting DNA gyrase and topoisomerase IV. |
| Quinolone Derivatives | Mycobacterium tuberculosis (including MDR strains) | Exhibit potent antitubercular activity with low cytotoxicity. |
| Pyrazinamide Derivatives | Mycobacterium tuberculosis H37Rv | Some derivatives show activity equivalent to the standard drug pyrazinamide. |
Intermediates for Quinolone Synthesis
This compound derivatives are crucial intermediates in the synthesis of quinolone and fluoroquinolone antibiotics. Quinolones are a major class of synthetic broad-spectrum antibacterial agents that have been in clinical use for decades. The synthesis of quinolone analogues often involves the construction of the core quinolone ring system, where aminopyridine derivatives can play a key role.
The versatility of these intermediates allows for various substitutions on the quinolone scaffold, leading to the development of new generations of antibiotics with improved efficacy and a broader spectrum of activity.
General Utility in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Its derivatives are considered valuable fragments in drug discovery for developing molecules with desirable physicochemical properties. The ability to modify the aminopyridine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This versatility makes this compound and its derivatives attractive starting materials for the synthesis of diverse compound libraries aimed at a wide range of therapeutic targets.
Building Blocks in Agrochemical Research
In addition to their pharmaceutical applications, derivatives of this compound are important in the development of new agrochemicals.
Synthesis of Pesticidal and Herbicidal Agents
The pyridine (B92270) ring is a common feature in many commercial pesticides and herbicides. Derivatives of this compound can be used to synthesize novel compounds with insecticidal and herbicidal properties. For example, pyridine-containing amides have been investigated for their insecticidal activity against various pests. The modification of the pyridine ring can lead to compounds with enhanced efficacy and selectivity.
Similarly, in the field of herbicides, pyridine derivatives have been developed to control a broad spectrum of weeds. The synthesis of novel picolinic acids and other pyridine-based structures from aminopyridine precursors has led to the discovery of potent herbicidal agents. The structure-activity relationship of these compounds is often studied to optimize their herbicidal activity against target weed species while ensuring crop safety.
| Agrochemical Class | Target Pest/Weed | Key Findings |
| N-Pyridylpyrazole Amides | Mythimna separata, Plutella xylostella, Laphygma exigua | Some compounds exhibit good insecticidal activities. |
| Pyridine-based Herbicides | Broadleaf weeds | Derivatives show potent post-emergence herbicidal activity. |
| Halopyrazole Matrine Derivatives | Agricultural pests | Introduction of halopyrazole groups can significantly improve insecticidal activity. |
Advanced Materials and Dye Chemistry
Derivatives of this compound serve as versatile precursors in the development of advanced materials, particularly in the fields of dye chemistry and polymer science. The unique arrangement of the amino, chloro, and hydroxyl functional groups on the pyridine ring allows for a variety of chemical modifications, leading to materials with tailored properties for specific applications.
Synthesis of Functional Dyes and Pigments
The core structure of this compound is an excellent scaffold for the synthesis of functional dyes, especially azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic colorants. nih.gov The synthesis is primarily a two-step process: diazotization followed by an azo coupling reaction. researchgate.net
In this process, the primary aromatic amino group (-NH2) of a this compound derivative is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO2), which is itself generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net
Once formed, the diazonium salt acts as an electrophile and is immediately reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aniline (B41778) derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in an electrophilic aromatic substitution reaction that forms the stable azo linkage and creates the final dye molecule. nih.gov The specific color of the resulting azo dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. cuhk.edu.hk
Derivatives of this compound can be used to generate a wide palette of colors, from yellow to orange and red, depending on the chosen coupling partner. These dyes can be engineered for various applications, including disperse dyes for synthetic fibers like polyester, by modifying their structure to control properties such as solubility, lightfastness, and affinity to the substrate. nih.gov
| Dye Precursor (Amine Component) | Coupling Component | Resulting Dye Class | Typical Color Range |
|---|---|---|---|
| 4-Chloroaniline | Theophylline | Heterocyclic Azo Dye | Dark Yellow |
| 3-Aminophenol | 2-Naphthol | Azo Dye | Brick Red |
| Aniline-2-sulfonic acid | 1-Naphthol | Azo Dye | Orange/Red |
| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene | N,N-dialkyl-substituted aryl amines | Disperse Diazo Dye | Not Specified |
Utilization in Polymer Chemistry
The functional groups of this compound—the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups—make its derivatives promising candidates for use in polymer chemistry. These groups allow the molecule to be incorporated into polymer chains either as a monomer, a cross-linking agent, or as a grafted side chain to modify the properties of existing polymers.
Aminophenols are known precursors for the synthesis of conducting polymers. derpharmachemica.commdpi.com Through chemical or electrochemical oxidative polymerization, the amino and hydroxyl groups can participate in forming polymer backbones. electrochemsci.org For instance, poly(aminophenol)s are a class of polymers that exhibit interesting electrochemical properties and have potential applications in sensors, energy storage, and as antistatic coatings. derpharmachemica.comelectrochemsci.org The polymerization of aminophenol isomers yields electroactive polymers, with the specific properties depending on the relative positions of the amino and hydroxyl groups. derpharmachemica.com Derivatives of this compound could theoretically be used to synthesize novel conducting polymers where the pyridine ring and chloro-substituent would further modulate the electronic and physical properties of the resulting material.
Furthermore, the presence of these reactive sites allows for the grafting of these molecules onto other polymer backbones. For example, pyridine derivatives have been successfully grafted onto styrene-based polymers. mdpi.com This process can impart new functionalities to the base polymer, such as enhanced thermal stability, fluorescence, or antimicrobial properties. mdpi.com The this compound moiety could be used to introduce a combination of properties, including conductivity, antioxidant capability, and potentially flame retardancy (due to the chlorine and nitrogen content), into a variety of commodity or specialty polymers.
| Precursor Type | Polymerization Method | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| o-Aminophenol / m-Aminophenol | Chemical or Electrochemical Oxidation | Poly(aminophenol) | Conducting Films, Energy Storage |
| Aniline and 3-Aminophenol Derivative | Copolymerization | Water-Soluble Conducting Copolymer | Conductive Coatings |
| 4-Chloropyridine | Polycondensation | Poly(pyridyl-4-chloropyridinium chloride) | Intermediate for functional polymers |
| 2-Amino, 3-cyanopyridine | Grafting via Hantzsch reaction | Grafted-Copolymer Pyridine Derivatives | Fluorescent and Antimicrobial Materials |
Exploitation as Phenolic Antioxidants
The 3-hydroxy-pyridinone structure within this compound derivatives categorizes them as phenolic compounds. Phenolic compounds are widely recognized for their potent antioxidant properties, which arise from their ability to scavenge free radicals, chelate metal ions, and inhibit oxidative enzymes. nih.gov The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. pensoft.net
The antioxidant efficacy of these derivatives is influenced by the number and position of functional groups on the pyridine ring. Studies on related aminopyridine and dihydropyridine (B1217469) derivatives have demonstrated significant antioxidant activity. nih.govgavinpublishers.com For example, the radical scavenging activity of novel inulin (B196767) derivatives was shown to be remarkably improved by grafting aminopyridine groups onto the polymer backbone. nih.gov Specifically, derivatives with a 4-amino-pyridyl group showed a complete scavenging of hydroxyl radicals at a concentration of 0.4 mg/mL. nih.gov
The antioxidant potential of these compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the β-carotene/linoleic acid bleaching assay. pensoft.netgavinpublishers.com The DPPH assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical, which is observed as a color change from purple to yellow. pensoft.net Research on thiazolo[4,5-b]pyridine (B1357651) derivatives confirmed their ability to reduce the DPPH radical, indicating their potential as effective antioxidants. pensoft.net Similarly, studies on 1,4-dihydropyridine (B1200194) derivatives showed that compounds with electron-donating groups on the aromatic ring exhibited high relative antioxidant activity (RAA), in some cases exceeding that of the standard antioxidant L-ascorbic acid. gavinpublishers.com
The presence of the amino group and the chlorine atom on the this compound scaffold can further modulate this antioxidant activity by influencing the bond dissociation enthalpy of the phenolic O-H bond and the stability of the resulting phenoxyl radical. These derivatives, therefore, represent a promising class of compounds for development as antioxidants for use in materials science, to prevent the oxidative degradation of polymers, oils, and other materials.
| Compound Class | Antioxidant Assay | Key Finding |
|---|---|---|
| 1,4-Dihydropyridine Derivatives | β-carotene/linoleic acid | Compounds with electron-donating groups showed high Relative Antioxidant Activity (RAA), with values of 71-80% compared to 49% for L-ascorbic acid. gavinpublishers.com |
| Inulin-grafted Amino-pyridines | Hydroxyl Radical Scavenging | 4-amino-pyridyl derivative (4APAIL) completely scavenged hydroxyl radicals at 0.4 mg/mL. nih.gov |
| Inulin-grafted Amino-pyridines | Superoxide Radical Scavenging | 2,3-diamino-pyridyl derivative (2,3DAPAIL) showed 85% scavenging activity at 1.6 mg/mL. nih.gov |
| Thiazolo[4,5-b]pyridine Derivatives | DPPH Radical Scavenging | Demonstrated effective free radical scavenging activity, confirming antioxidant potential. pensoft.net |
Q & A
Q. What are the standard synthetic routes for 2-Amino-6-chloropyridin-3-OL, and what key reaction conditions influence yield?
The synthesis of this compound typically involves halogenation and hydroxylation of pyridine derivatives. For example:
- Halogenation : Chlorination at the 6-position using reagents like POCl₃ or SOCl₂ under reflux conditions.
- Hydroxylation : Introduction of the hydroxyl group via hydrolysis of intermediate chloro-derivatives, often under acidic or basic conditions.
- Amination : Substitution reactions with ammonia or protected amines to introduce the amino group at the 2-position.
Critical factors affecting yield include temperature control (e.g., avoiding decomposition during reflux), stoichiometric ratios of reagents, and purification methods (e.g., column chromatography or recrystallization). Contradictions in reported yields (e.g., 40–75%) may arise from differences in solvent polarity or catalyst selection .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks.
- Storage : Store in airtight containers away from oxidizing agents and moisture.
- Waste Disposal : Follow hazardous waste guidelines for halogenated compounds.
Dust generation during weighing should be minimized using local exhaust ventilation. Safety Data Sheets (SDS) highlight acute toxicity (Oral H302) and recommend emergency procedures like immediate decontamination and medical consultation .
Q. How is the structural identity of this compound confirmed experimentally?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR to verify substituent positions and purity.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 145.02).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. Software like SHELXL refines structural models to R-factor < 0.05 .
Advanced Research Questions
Q. How can SHELX software improve the refinement of this compound’s crystal structure?
SHELXL is widely used for small-molecule crystallography due to its robust algorithms for handling high-resolution data and twinned crystals. Key steps include:
- Data Integration : Use SHELXPRO to process diffraction data and generate .hkl files.
- Structure Solution : SHELXD for dual-space methods to locate heavy atoms (e.g., Cl).
- Refinement : SHELXL iteratively adjusts atomic coordinates, thermal parameters, and occupancy. Advanced features like TWIN and HKLF 5 commands resolve twinning issues common in halogenated pyridines .
Q. What strategies resolve contradictions in spectroscopic data during synthetic optimization?
Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) require:
- Reproducibility Checks : Repeat experiments under identical conditions.
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Byproduct Analysis : LC-MS or HPLC to identify side products (e.g., over-chlorinated derivatives).
For example, conflicting C NMR signals for the hydroxyl group may arise from tautomeric equilibria, which can be stabilized by deuteration or low-temperature NMR .
Q. How can computational modeling predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:
- Electrophilic Sites : Partial charges on the amino and hydroxyl groups guide functionalization.
- Reaction Pathways : Transition-state analysis for nucleophilic substitution at the 6-chloro position.
- Solvent Effects : COSMO-RS models simulate solvation energies in polar aprotic solvents like DMF.
These models help prioritize synthetic routes and explain discrepancies between predicted and experimental regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
